molecular formula C12H17N3O3 B13880084 N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine

N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine

Cat. No.: B13880084
M. Wt: 251.28 g/mol
InChI Key: VQWVKDTXWLMNNR-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine is a chemical compound of interest in medicinal chemistry research. Its structure incorporates both a morpholine ring and a nitrophenyl group, motifs commonly found in compounds with diverse biological activities . Compounds featuring the morpholine scaffold are investigated for a range of potential therapeutic applications, which may include the antagonism of alpha1A receptors, relevant for research into benign prostatic hyperplasia and lower urinary tract symptoms . The presence of the morpholine group can influence the lipophilicity of a molecule, which is a key parameter in drug discovery for modulating absorption through bio-membranes . Similarly, the nitroaryl moiety is a common feature in many synthetic bioactive compounds. Researchers utilize this compound as a building block or intermediate in the synthesis and development of novel lead structures with potential bioactivity. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N-methyl-1-(2-morpholin-4-yl-5-nitrophenyl)methanamine

InChI

InChI=1S/C12H17N3O3/c1-13-9-10-8-11(15(16)17)2-3-12(10)14-4-6-18-7-5-14/h2-3,8,13H,4-7,9H2,1H3

InChI Key

VQWVKDTXWLMNNR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Preparation Methods

Morpholine Ring Formation and Functionalization

The morpholine ring is generally formed or introduced early in the synthesis. One common approach is nucleophilic substitution where morpholine reacts with a halogenated nitrophenyl precursor. For example, 2-chloro-5-nitrobenzyl derivatives can be reacted with morpholine under controlled conditions to yield the morpholino-substituted intermediate. This step requires careful stoichiometric balance and temperature control to avoid over-substitution or side reactions.

Introduction of the N-Methyl Group

The N-methylation of the amine is typically achieved through reaction with methylating agents such as methyl iodide or dimethyl sulfate, or via reductive amination using formaldehyde and a reducing agent. The methylation step must be optimized to avoid over-alkylation or formation of quaternary ammonium salts. Mild bases and phase transfer catalysts are often employed to facilitate the reaction and improve selectivity.

Use of Phase Transfer Catalysis and Mild Bases

A notable method involves reacting N-methylformamide with chloromethylated aromatic compounds in the presence of mild bases such as potassium hydroxide or sodium hydroxide and phase transfer catalysts like tetra-n-butylammonium bromide. This approach avoids the need for strong bases and harsh conditions, reducing by-products and improving scalability.

Hydrolysis and Purification

Intermediate amides formed during the synthesis can be hydrolyzed under acidic or basic conditions to yield the target amine. Acidic hydrolysis often uses aqueous sulfuric acid, sometimes with acetic acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide in aqueous or aqueous-alcoholic media. The product is then purified by acid/base extraction and high vacuum distillation to achieve high purity.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Range Catalysts/Additives Yield (%) Notes
Morpholine substitution 2-chloro-5-nitrobenzyl derivative + morpholine 20–80°C None or mild base Variable Requires control to avoid over-substitution
N-Methylation Methyl iodide or dimethyl sulfate Ambient to 50°C Mild base, phase transfer catalyst 70–85 Phase transfer catalyst improves yield
Formamide intermediate formation N-methylformamide + chloromethyl aromatic compound 20–80°C KOH or NaOH, tetra-n-butylammonium bromide 80–86 Avoids strong base anion generation
Hydrolysis 10% aqueous sulfuric acid or NaOH solution Reflux (acidic) or ambient (basic) None 80–85 Acid or base hydrolysis to free amine
Purification Acid/base extraction, vacuum distillation Ambient to 100°C None 82–85 High vacuum distillation for purity

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine
  • Structure: Replaces the morpholino group at position 2 with a chlorine atom.
  • Molecular Formula : C₈H₉ClN₂O₂ (MW: 200.62 g/mol) .
  • Lacks hydrogen-bonding capacity at position 2, which may diminish interactions with polar targets. Retains the nitro group at position 5, preserving strong electron-withdrawing effects.
N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine
  • Structure: Features a furan ring substituted with a morpholinomethyl group at position 5.
  • Molecular Formula : C₁₁H₁₉N₂O₂ (MW: 217.28 g/mol) .
  • Morpholino is attached via a methylene (-CH₂-) linker, altering spatial orientation and flexibility.

Heterocyclic Core Modifications

N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
  • Structure : Pyrazole ring replaces the phenyl core, with a phenyl group at position 3.
  • Molecular Formula : C₁₂H₁₅N₃ (MW: 201.27 g/mol) .
  • Key Differences: Pyrazole’s nitrogen-rich structure enables stronger π-π stacking and hydrogen-bonding interactions.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Position 2 Substituent Position 5/Other Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine Phenyl Morpholino Nitro C₁₂H₁₇N₃O₃* ~251.28 Enhanced solubility, H-bonding N/A
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine Phenyl Chloro Nitro C₈H₉ClN₂O₂ 200.62 Compact, electron-withdrawing
N-Methyl-1-[5-(morpholinomethyl)furan-2-yl]methanamine Furan - Morpholinomethyl C₁₁H₁₉N₂O₂ 217.28 Flexible linker, furan H-bonding
N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine Pyrazole - Phenyl (position 3) C₁₂H₁₅N₃ 201.27 Heterocyclic interactions

*Estimated based on structural similarity to analogs.

Implications of Structural Differences

  • Morpholino vs. Chloro: The morpholino group’s larger size and H-bonding capacity may improve target engagement in hydrophilic environments compared to chloro .
  • Furan vs. Phenyl : Furan’s reduced aromaticity could lower metabolic stability but increase solubility due to its oxygen atom .
  • Pyrazole Core : The nitrogen-rich pyrazole may enhance binding to enzymes or receptors requiring polar interactions .

Biological Activity

N-Methyl-1-(2-morpholino-5-nitrophenyl)methanamine is a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other significant effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a morpholino group and a nitrophenyl moiety, which are critical for its biological activity. The presence of the nitro group often enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values of certain derivatives suggest strong efficacy against various pathogens.

CompoundMIC (µg/mL)Activity
This compound<1Antibacterial
Compound A0.04Active against E. coli
Compound B0.05Active against B. subtilis

The above table illustrates the promising antimicrobial potential of structurally related compounds, indicating that this compound may also exhibit similar properties.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have shown that it can inhibit cell growth effectively:

  • Cell Lines Tested : H1417 and H146 (small-cell lung cancer)
  • IC50 Values :
    • H1417: 151 nM
    • H146: 98 nM

These values indicate that this compound has significant potential as an anticancer agent, particularly in cancers sensitive to Bcl-2/Bcl-xL inhibitors .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with various cellular pathways, including:

  • Inhibition of Protein Kinases : The compound may modulate kinase activity associated with cancer progression and inflammatory responses.
  • Induction of Apoptosis : By targeting Bcl-2 family proteins, it may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that derivatives of nitrophenyl compounds showed strong activity against Mycobacterium abscessus, suggesting a broader spectrum of antimicrobial action for related structures .
  • Anticancer Research :
    • In vivo studies involving SCID mice indicated that compounds structurally related to this compound could effectively inhibit tumor growth without significant toxicity at therapeutic doses .
  • Toxicological Assessments :
    • Toxicity studies have indicated that while some derivatives exhibit beneficial effects, careful evaluation is necessary to determine safe dosage levels for therapeutic use .

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